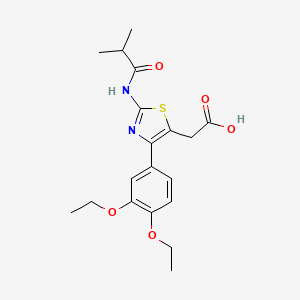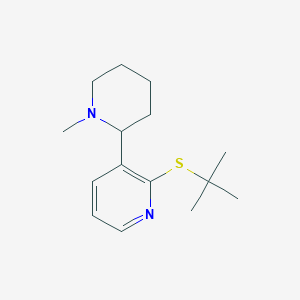
5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol: Similar structure with a chlorine substituent instead of a benzyl group.
Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine: Another pyrimidine derivative with a benzyl group and chlorine substituent.
Uniqueness
5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and cyclopropyl ring enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
5-benzyl-2-cyclopropyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-10-13(9-11-5-3-2-4-6-11)15(18)17-14(16-10)12-7-8-12/h2-6,12H,7-9H2,1H3,(H,16,17,18) |
Clave InChI |
CVPJIMHPPJHLRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)C2CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)



